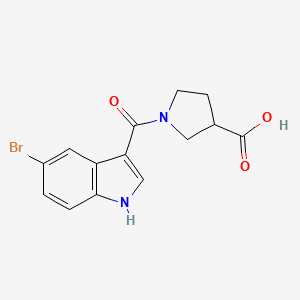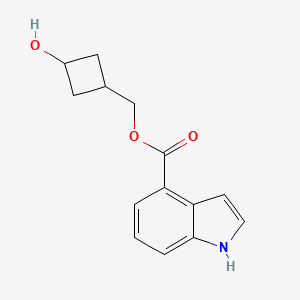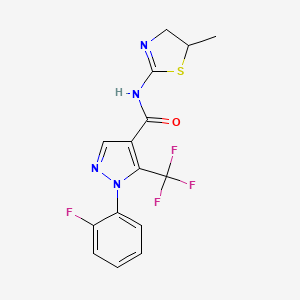
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD 7389 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.
作用机制
The mechanism of action of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. The binding of BET proteins to acetylated lysine residues on histones promotes the recruitment of transcriptional machinery, leading to the activation of gene expression. Therefore, the inhibition of BET proteins by 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid leads to the suppression of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid have been extensively studied in preclinical studies. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. The inhibition of BET proteins by 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid leads to the suppression of oncogenic gene expression, leading to the inhibition of cancer cell growth. The compound has also been shown to have anti-inflammatory effects in preclinical studies. The inhibition of BET proteins by 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid leads to the suppression of pro-inflammatory gene expression, leading to the inhibition of inflammation.
实验室实验的优点和局限性
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. The compound is a potent inhibitor of BET proteins, making it a useful tool for studying the role of BET proteins in various diseases. The compound is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, the compound has several limitations for lab experiments. The compound has limited solubility in aqueous solutions, making it difficult to use in some experiments. The compound is also relatively unstable, making it difficult to store for long periods.
未来方向
There are several future directions for the study of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid. One future direction is to further investigate the therapeutic potential of the compound in various diseases, including cancer, inflammation, and cardiovascular diseases. Another future direction is to develop more potent and selective inhibitors of BET proteins based on the structure of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid. Additionally, the use of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid as a tool for studying the role of BET proteins in various diseases could lead to the identification of new therapeutic targets.
合成方法
The synthesis of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid involves the reaction of 5-bromoindole-3-carboxaldehyde with pyrrolidine-3-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as acetic acid, at a specific temperature and pressure. The resulting product is purified using various techniques, including column chromatography, recrystallization, and HPLC.
科学研究应用
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid has been extensively studied in scientific research due to its potential applications in various fields. The compound has shown promising results in preclinical studies as a potent inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, the inhibition of BET proteins by 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid may have therapeutic potential in these diseases.
属性
IUPAC Name |
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c15-9-1-2-12-10(5-9)11(6-16-12)13(18)17-4-3-8(7-17)14(19)20/h1-2,5-6,8,16H,3-4,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSQNPDWNGCMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)
![3-(2-Amino-1-cyclopentylethyl)-1-methyl-1-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B7429892.png)
![3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7429893.png)

![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)
![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]-1-propylpyrrolidin-2-one](/img/structure/B7429922.png)
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)

![1-[5-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7429934.png)
![2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B7429939.png)

![2-(5-cyano-2,4-dioxo-1H-pyrimidin-3-yl)-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B7429957.png)
![2,2-difluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropane-1-carboxamide](/img/structure/B7429960.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)